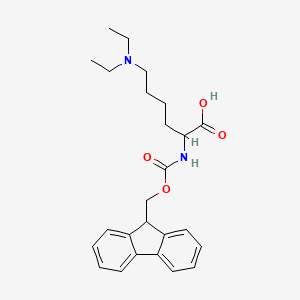

N6,N6-Diethyl-N2-Fmoc-L-Lysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N6,N6-Diéthyl-N2-Fmoc-L-lysine: est un dérivé de la lysine, un acide aminé essentiel. Ce composé est caractérisé par la présence d'un groupe fluorenylméthyloxycarbonyle (Fmoc) attaché à l'atome d'azote en position deux (N2) et de groupes diéthyles attachés aux atomes d'azote en position six (N6). La formule moléculaire de la N6,N6-Diéthyl-N2-Fmoc-L-lysine est C25H32N2O4, et sa masse moléculaire est de 424,53 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la N6,N6-Diéthyl-N2-Fmoc-L-lysine implique généralement plusieurs étapes de réactions organiques. Une méthode courante consiste à protéger le groupe amino (NH2) et le groupe carboxyle (COOH) de la lysine à l'aide de groupes Fmoc et diéthyles, respectivement. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et le diméthylformamide (DMF) .

Méthodes de production industrielle: La production industrielle de la N6,N6-Diéthyl-N2-Fmoc-L-lysine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés et de chromatographie liquide haute performance (CLHP) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions: La N6,N6-Diéthyl-N2-Fmoc-L-lysine subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.

Réduction: Des réactions de réduction peuvent être réalisées pour éliminer le groupe Fmoc, ce qui donne l'amine libre.

Substitution: Les groupes diéthyles peuvent être substitués par d'autres groupes alkyles ou aryles dans des conditions appropriées.

Réactifs et conditions courants:

Oxydation: Des réactifs tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4) sont couramment utilisés.

Réduction: Des réactifs comme le palladium sur charbon (Pd/C) en présence de gaz hydrogène (H2) sont utilisés pour l'élimination du Fmoc.

Principaux produits: Les principaux produits formés à partir de ces réactions comprennent l'amine libre, les dérivés substitués et les produits oxydés .

Applications de la recherche scientifique

Chimie: La N6,N6-Diéthyl-N2-Fmoc-L-lysine est largement utilisée dans la synthèse peptidique en tant que dérivé de la lysine protégé. Elle aide à la construction pas à pas des peptides en empêchant les réactions secondaires indésirables .

Biologie: Dans la recherche biologique, ce composé est utilisé pour étudier les interactions protéine-protéine et les interactions enzyme-substrat. Il sert de bloc de construction pour la synthèse de peptides et de protéines modifiés .

Médecine: En chimie médicinale, la N6,N6-Diéthyl-N2-Fmoc-L-lysine est utilisée dans le développement de médicaments à base de peptides. Elle aide à améliorer la stabilité et la biodisponibilité des peptides thérapeutiques .

Industrie: Dans l'industrie pharmaceutique, ce composé est utilisé dans la synthèse à grande échelle de médicaments peptidiques et d'agents de diagnostic .

Mécanisme d'action

Le mécanisme d'action de la N6,N6-Diéthyl-N2-Fmoc-L-lysine implique son rôle de dérivé de la lysine protégé dans la synthèse peptidique. Le groupe Fmoc confère une stabilité chimique et empêche les réactions secondaires indésirables pendant l'élongation de la chaîne peptidique. Les groupes diéthyles améliorent la solubilité et la réactivité du composé, ce qui facilite une synthèse peptidique efficace .

Applications De Recherche Scientifique

Chemistry: N6,N6-Diethyl-N2-Fmoc-L-Lysine is widely used in peptide synthesis as a protected lysine derivative. It helps in the stepwise construction of peptides by preventing unwanted side reactions .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of modified peptides and proteins .

Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It helps in enhancing the stability and bioavailability of therapeutic peptides .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents .

Mécanisme D'action

The mechanism of action of N6,N6-Diethyl-N2-Fmoc-L-Lysine involves its role as a protected lysine derivative in peptide synthesis. The Fmoc group provides chemical stability and prevents unwanted side reactions during peptide chain elongation. The diethyl groups enhance the solubility and reactivity of the compound, facilitating efficient peptide synthesis .

Comparaison Avec Des Composés Similaires

Composés similaires:

Chlorhydrate de N2-Fmoc-N6,N6-diméthyl-L-lysine: Ce composé possède des groupes diméthyles au lieu de groupes diéthyles, ce qui le rend moins encombrant et légèrement différent en termes de réactivité.

N2-BOC-N6-FMOC-L-lysine: Ce composé possède un groupe BOC (tert-butyloxycarbonyle) au lieu de groupes diéthyles, ce qui lui confère des propriétés de protection et de stabilité différentes.

Unicité: La N6,N6-Diéthyl-N2-Fmoc-L-lysine est unique en raison de sa combinaison spécifique de groupes Fmoc et diéthyles, qui offre un équilibre entre la stabilité, la solubilité et la réactivité. Cela la rend particulièrement utile dans la synthèse peptidique et d'autres applications où un contrôle précis de la réactivité est requis .

Propriétés

Formule moléculaire |

C25H32N2O4 |

|---|---|

Poids moléculaire |

424.5 g/mol |

Nom IUPAC |

6-(diethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C25H32N2O4/c1-3-27(4-2)16-10-9-15-23(24(28)29)26-25(30)31-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,26,30)(H,28,29) |

Clé InChI |

FVBQAVPFESVJFN-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12307603.png)

![rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis](/img/structure/B12307624.png)

![Calcium;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B12307625.png)

![rac-(1R,3S)-3-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid, cis](/img/structure/B12307630.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid](/img/structure/B12307643.png)

![N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12307649.png)

![4aH-pyrido[2,3-d]pyridazin-5-one](/img/structure/B12307668.png)